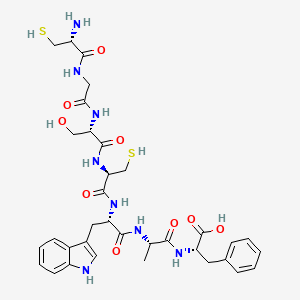
L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine is a complex peptide composed of multiple amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified through chromatography techniques.
化学反応の分析
Types of Reactions
L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions include modified peptides with altered disulfide bonds or functional groups, which can impact the peptide’s stability and activity.
科学的研究の応用
L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
作用機序
The mechanism of action of L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.
類似化合物との比較
Similar Compounds
L-Cysteinylglycine: A simpler dipeptide with similar cysteine and glycine residues.
L-Phenylalanyl-L-cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl: A related peptide with an additional phenylalanine residue.
Uniqueness
L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Its ability to form disulfide bonds and interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
348635-60-9 |
|---|---|
分子式 |
C34H44N8O9S2 |
分子量 |
772.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C34H44N8O9S2/c1-18(29(45)41-25(34(50)51)11-19-7-3-2-4-8-19)38-31(47)24(12-20-13-36-23-10-6-5-9-21(20)23)40-33(49)27(17-53)42-32(48)26(15-43)39-28(44)14-37-30(46)22(35)16-52/h2-10,13,18,22,24-27,36,43,52-53H,11-12,14-17,35H2,1H3,(H,37,46)(H,38,47)(H,39,44)(H,40,49)(H,41,45)(H,42,48)(H,50,51)/t18-,22-,24-,25-,26-,27-/m0/s1 |
InChIキー |
OFFPNJDKMKZSQQ-FAKOWBCRSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)N |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CS)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine](/img/structure/B14239341.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239344.png)
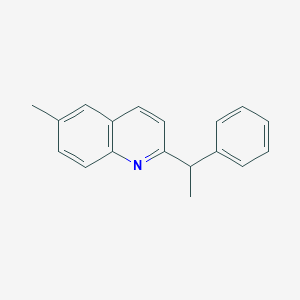

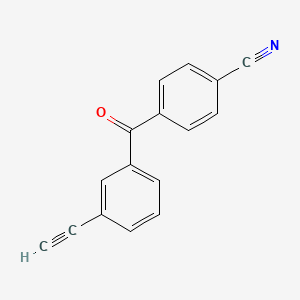
![N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide](/img/structure/B14239378.png)
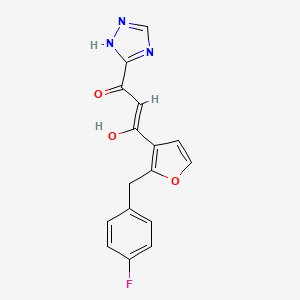

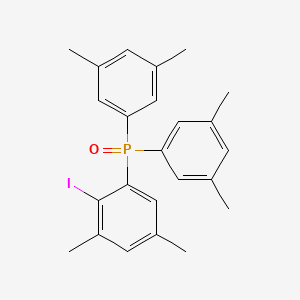
![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B14239388.png)
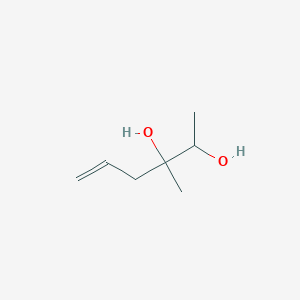
![2-[6-(4,6-Diphenylpyridin-2-yl)pyridin-2-yl]-4,6-diphenylpyridine](/img/structure/B14239407.png)
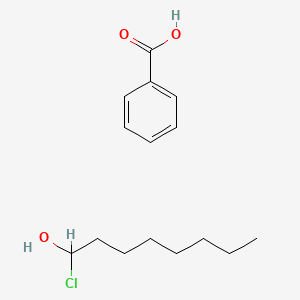
![Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride](/img/structure/B14239418.png)
